ethyl (2R)-1-(5-bromopyrimidin-4-yl)pyrrolidine-2-carboxylate
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Overview
Description
Ethyl (2R)-1-(5-bromopyrimidin-4-yl)pyrrolidine-2-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a pyrrolidine ring substituted with a bromopyrimidine moiety, making it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-1-(5-bromopyrimidin-4-yl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the ring is constructed through cyclization reactions.
Bromopyrimidine Introduction: The bromopyrimidine group is introduced via nucleophilic substitution reactions, often using 5-bromopyrimidine as a starting material.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethyl chloroformate or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and often include:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to improve reaction rates and yields.
Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-1-(5-bromopyrimidin-4-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Acids and Bases: For hydrolysis reactions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidized forms of the pyrrolidine or pyrimidine rings.
Hydrolysis Products: The corresponding carboxylic acid and ethanol.
Scientific Research Applications
Ethyl (2R)-1-(5-bromopyrimidin-4-yl)pyrrolidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Pharmaceutical Research: Investigated for its biological activity and potential as a drug candidate.
Chemical Biology: Employed in studies to understand biological pathways and mechanisms.
Industrial Chemistry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2R)-1-(5-bromopyrimidin-4-yl)pyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyrimidine moiety can engage in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Ethyl (2R)-1-(5-bromopyrimidin-4-yl)pyrrolidine-2-carboxylate can be compared with other pyrrolidine and pyrimidine derivatives:
Ethyl (2R)-1-(4-chloropyrimidin-5-yl)pyrrolidine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl (2R)-1-(5-fluoropyrimidin-4-yl)pyrrolidine-2-carboxylate: Contains a fluorine atom, potentially altering its pharmacokinetic properties.
Ethyl (2R)-1-(5-methylpyrimidin-4-yl)pyrrolidine-2-carboxylate: A methyl group instead of bromine, which can influence its chemical behavior and interactions.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological effects.
Properties
IUPAC Name |
ethyl (2R)-1-(5-bromopyrimidin-4-yl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-2-17-11(16)9-4-3-5-15(9)10-8(12)6-13-7-14-10/h6-7,9H,2-5H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDUURGCWVPHIE-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C2=NC=NC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN1C2=NC=NC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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